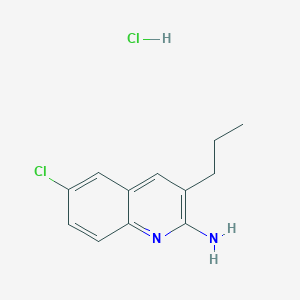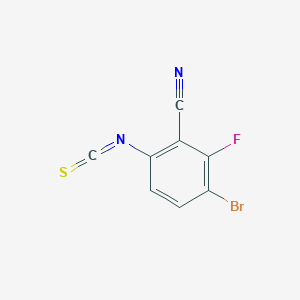
Alkyne-Modifier Serinol Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkyne-Modifier Serinol Phosphoramidite: is a chemical compound used primarily in the field of oligonucleotide synthesis. It is designed to introduce an alkyne group into oligonucleotides, which can then be used in various click chemistry reactions. This compound is particularly useful for labeling and modifying DNA and RNA molecules, making it a valuable tool in molecular biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Alkyne-Modifier Serinol Phosphoramidite involves the functionalization of serinol with an alkyne group. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of serinol are protected using a suitable protecting group such as dimethoxytrityl (DMT).
Introduction of Alkyne Group: An alkyne group is introduced through a reaction with an alkyne-containing reagent, such as propargyl bromide.
Phosphitylation: The protected serinol derivative is then phosphitylated using a phosphoramidite reagent to yield the final product
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Functionalization: Large quantities of serinol are protected and functionalized in batch reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions: : Alkyne-Modifier Serinol Phosphoramidite primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, and azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.
Major Products: : The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product is formed by the cycloaddition of the alkyne group with an azide group .
Scientific Research Applications
Chemistry
Oligonucleotide Labeling: Used to introduce alkyne groups into oligonucleotides for subsequent click chemistry reactions.
Bioconjugation: Facilitates the conjugation of biomolecules such as peptides, proteins, and nucleic acids.
Biology
Fluorescent Labeling: Enables the attachment of fluorescent dyes to DNA and RNA for imaging and tracking studies.
Protein-DNA Interactions: Used in studies to investigate interactions between proteins and DNA.
Medicine
Drug Delivery:
Industry
Diagnostic Tools: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Alkyne-Modifier Serinol Phosphoramidite involves the introduction of an alkyne group into oligonucleotides. This alkyne group serves as a reactive handle for click chemistry reactions, allowing for the efficient and specific conjugation of various molecules. The molecular targets and pathways involved include the formation of stable triazole linkages through CuAAC reactions .
Comparison with Similar Compounds
Similar Compounds
5’-Hexynyl Phosphoramidite: Another alkyne-modifying reagent used for oligonucleotide synthesis.
3’-Alkyne-Modifier Serinol CPG: Used for introducing alkyne groups at the 3’ terminus of oligonucleotides.
Uniqueness: : Alkyne-Modifier Serinol Phosphoramidite is unique due to its solid form, which allows for easy handling and weighing. It is also compatible with DMT-On purification, making it a versatile and convenient reagent for oligonucleotide modification .
Properties
Molecular Formula |
C42H55N4O7P |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]hex-5-ynamide |
InChI |
InChI=1S/C42H55N4O7P/c1-8-9-11-17-40(47)44-28-26-41(48)45-37(31-53-54(52-29-14-27-43)46(32(2)3)33(4)5)30-51-42(34-15-12-10-13-16-34,35-18-22-38(49-6)23-19-35)36-20-24-39(50-7)25-21-36/h1,10,12-13,15-16,18-25,32-33,37H,9,11,14,17,26,28-31H2,2-7H3,(H,44,47)(H,45,48) |
InChI Key |
AGVCOEQZDILAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


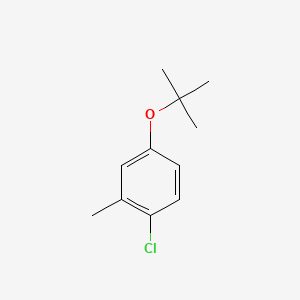

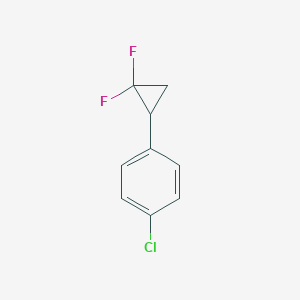
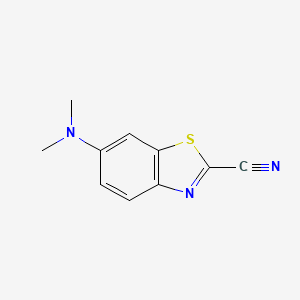
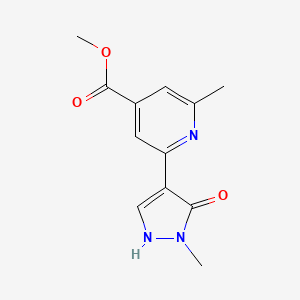
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
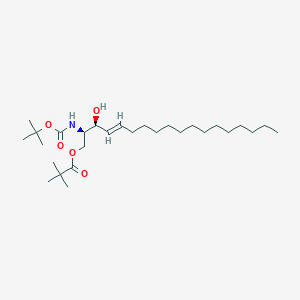
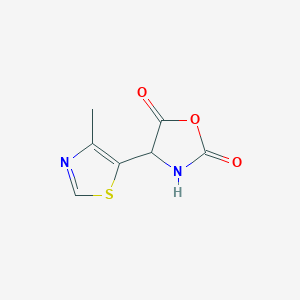
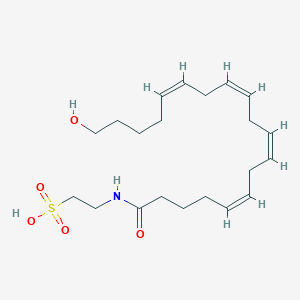
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

